molecular formula C6H9NO4S B095407 2,4-Thiazolidinedicarboxylic acid, 2-methyl- CAS No. 16708-09-1

2,4-Thiazolidinedicarboxylic acid, 2-methyl-

Cat. No.: B095407
CAS No.: 16708-09-1
M. Wt: 191.21 g/mol
InChI Key: JCAKCGQZNBEITC-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedicarboxylic acid, 2-methyl- is a heterocyclic compound with the molecular formula C₆H₉NO₄S. It is a derivative of thiazolidine and is characterized by the presence of a thiazolidine ring substituted with carboxylic acid groups at positions 2 and 4, and a methyl group at position 2. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

The synthesis of 2,4-thiazolidinedicarboxylic acid, 2-methyl- involves the condensation of cysteine with ethyl pyruvate, followed by acetylation. The reaction conditions typically include the use of acetyl chloride and an organic amine for the acetylation step, which can lead to the formation of different stereoisomers depending on the specific conditions used . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2,4-Thiazolidinedicarboxylic acid, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The carboxylic acid groups can undergo substitution reactions with various reagents to form esters or amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetyl chloride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Thiazolidinedicarboxylic acid, 2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-thiazolidinedicarboxylic acid, 2-methyl- involves its interaction with biological molecules, particularly those involved in cysteine metabolism. It can inhibit the formation of dopa-chrome in melanocytes, thereby reducing melanin production. This effect is mediated through its degradation products, which interact with key enzymes and pathways involved in melanin biosynthesis .

Comparison with Similar Compounds

Similar compounds to 2,4-thiazolidinedicarboxylic acid, 2-methyl- include:

    2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid: Another thiazolidine derivative with similar structural features.

    Cysteinylpyruvic acid: A related compound involved in cysteine metabolism.

    2-Methylthiazolidine-2,4-dicarboxylic acid: A stereoisomer with different biological properties.

Compared to these compounds, 2,4-thiazolidinedicarboxylic acid, 2-methyl- is unique in its specific substitution pattern and its ability to modulate melanin production, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4S/c1-6(5(10)11)7-3(2-12-6)4(8)9/h3,7H,2H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAKCGQZNBEITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937273
Record name 2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16708-09-1
Record name 2-Methyl-2,4-thiazolidinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16708-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2,4-thiazolidine dicarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108912
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108912
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Record name 2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-2,4-THIAZOLIDINE DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCF3F52B8G
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Synthesis routes and methods

Procedure details

Under an argon atmosphere, L-cysteine (15 g) was dissolved in dry ethanol (35 mL), pyruvic acid (18.6 mL) was added thereto at room temperature, and the mixture was stirred for 3 hours. The resulting solid was collected by filtration under reduced pressure, and washed with ice-cooled ethanol to give 2-methylthiazolidine-2,4-dicarboxylic acid (diastereomer mixture) (23 g, yield 97%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step Two

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